molecular formula C15H10FNO B027120 6-Fluoro-2-phenyl-4-quinolinol CAS No. 103914-44-9

6-Fluoro-2-phenyl-4-quinolinol

Cat. No. B027120
M. Wt: 239.24 g/mol
InChI Key: YKZPWHOKZPODTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Fluoro-2-phenyl-4-quinolinol and related compounds involves several chemical reactions, often starting from fluorophenol precursors. For example, 6-Fluoro-8-quinolinol has been prepared from 2-amino-5-fluorophenol through a Skraup synthesis, indicating a method that might be adapted for the synthesis of 6-Fluoro-2-phenyl-4-quinolinol (Gershon, Clarke, & Gershon, 2002). Additionally, facile and regioselective synthesis methods for 4-fluoroalkyl-2-quinolinols have been developed, demonstrating potential pathways for synthesizing similar compounds (Jin‐Tao Liu & He-Jun Lü, 2001).

Molecular Structure Analysis

Structural and theoretical studies of fluorinated quinolines provide insight into the molecular structure and interactions of these compounds. For instance, 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline shows intramolecular hydrogen bonds and π···π interactions, highlighting the complex structural characteristics that could be relevant for 6-Fluoro-2-phenyl-4-quinolinol (M. G. Babashkina & D. Safin, 2022).

Chemical Reactions and Properties

Fluorinated 2-phenyl-4-quinolone derivatives have been explored for their ability to inhibit tubulin polymerization, indicating the type of chemical reactions these compounds can undergo and their potential biochemical properties (J. Řehulka et al., 2020).

Physical Properties Analysis

The physical properties of 6-Fluoro-2-phenyl-4-quinolinol, such as solubility, melting point, and stability, can be inferred from studies on similar compounds. For example, novel fluorophores like 6-methoxy-4-quinolone demonstrate strong fluorescence in a wide pH range, suggesting potential physical characteristics of related fluorinated quinolinols (Junzo Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under various conditions, can be analyzed through the synthesis and evaluation of similar fluorinated quinoline derivatives. The antitumor activity of fluorinated 2-phenyl-4-quinolone derivatives, for example, showcases the potential chemical properties and applications of compounds like 6-Fluoro-2-phenyl-4-quinolinol in the field of medicinal chemistry (Yi Xia et al., 2001).

Scientific Research Applications

  • Antibacterial Applications

    • Application Summary : Fluoroquinolones, including 6-fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids and their structural analogues, have been extensively used as antibacterials . They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
    • Methods of Application : These compounds work by inhibiting bacterial DNA-gyrase, which affects bacteria reproduction . Their enhanced penetration ability through cell membranes contributes to their high antibacterial activity .
    • Results : Fluoroquinolones have shown to be effective in the clinical treatment of infections, even those caused by strains resistant to many other classes of antibacterials .
  • Cancer Treatment

    • Application Summary : Certain fluoro-substituted quinoline-4-carboxylic acid derivatives, including 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives, have shown significant anticancer activity .
    • Methods of Application : These compounds were synthesized using microwave irradiation and conventional heating methods . They were then tested for their effect on cellular viability against various carcinoma cell lines .
    • Results : Some of these compounds proved to be more potent than doxorubicin, a commonly used chemotherapy drug . Certain compounds also exhibited excellent DNA fragmentation pattern, confirming apoptosis .
  • Antimalarial Applications

    • Application Summary : The quinoline skeleton has been used for a long time as a basic structure for search of synthetic antimalarial drugs, such as fluoroquine .
    • Methods of Application : These compounds work by inhibiting the growth of Plasmodium parasites in the blood cells .
    • Results : Fluoroquine and other fluoroquinolines have shown to be effective in the treatment of malaria .
  • Agricultural Applications

    • Application Summary : A number of fluorinated quinolines have found application in agriculture .
    • Methods of Application : These compounds are used as pesticides, fungicides, and herbicides .
    • Results : Fluoroquinolines have shown to be effective in controlling pests and diseases in crops .
  • Liquid Crystal Applications

    • Application Summary : Some fluorinated quinolines are used as components for liquid crystals .
    • Methods of Application : These compounds are used in the manufacturing of liquid crystal displays .
    • Results : Fluoroquinolines have shown to improve the performance and stability of liquid crystal displays .
  • Cyanine Dyes

    • Application Summary : Cyanine dyes on the basis of quinolines make a considerable share in commercial production .
    • Methods of Application : These compounds are used in the manufacturing of dyes for textiles .
    • Results : Fluoroquinolines have shown to improve the color and durability of dyes .
  • Enzyme Inhibition

    • Application Summary : Many synthetic quinolines, including some fluorinated ones, have been found to inhibit various enzymes .
    • Methods of Application : These compounds work by binding to the active site of the enzyme, preventing it from carrying out its function .
    • Results : The inhibition of these enzymes can have various effects, such as slowing the growth of cancer cells or bacteria .
  • Heart Disease Treatment

    • Application Summary : Flosequinan, a fluoroquinoline, is one of the drugs of the new generation for the treatment of heart diseases .
    • Methods of Application : Flosequinan works by relaxing and widening blood vessels, making it easier for the heart to pump blood .
    • Results : Flosequinan has been shown to improve symptoms in patients with heart failure .
  • Rheumatic Arthritis and Psoriasis Treatment

    • Application Summary : The antineoplastic drug Brequinar and its analogs have been found to be useful in the treatment of rheumatic arthritis and psoriasis .
    • Methods of Application : These drugs work by suppressing the immune system, reducing inflammation and slowing the growth of skin cells .
    • Results : Brequinar and its analogs have been shown to reduce symptoms in patients with rheumatic arthritis and psoriasis .
  • Shistosoma Suppression

    • Application Summary : Oxamniquine, a quinoline, is used for the suppression of shistosoma, which is considered to cause many diseases in tropical regions .
    • Methods of Application : Oxamniquine works by causing paralysis in the worm, preventing it from attaching to blood vessels .
    • Results : Oxamniquine has been shown to be effective in treating schistosomiasis .
  • Antiviral Activities

    • Application Summary : Many synthetic quinolines, including some fluorinated ones, have been found to exhibit antiviral activities .
    • Methods of Application : These compounds work by inhibiting the replication of the virus .
    • Results : The inhibition of virus replication can help to control the spread of the virus and reduce symptoms .
  • Antineoplastic Activities

    • Application Summary : Many synthetic quinolines, including some fluorinated ones, have been found to exhibit antineoplastic activities .
    • Methods of Application : These compounds work by inhibiting the growth of cancer cells .
    • Results : The inhibition of cancer cell growth can help to control the spread of the cancer and reduce symptoms .

Safety And Hazards

The safety and hazards associated with 6-Fluoro-2-phenyl-4-quinolinol are not well-documented in the literature. It is recommended to refer to the Safety Data Sheet (SDS) for detailed information .

properties

IUPAC Name

6-fluoro-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZPWHOKZPODTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429516
Record name KUC100229
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-phenyl-4-quinolinol

CAS RN

103914-44-9
Record name KUC100229
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103914-44-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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